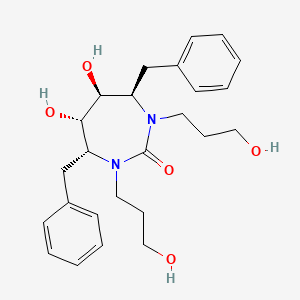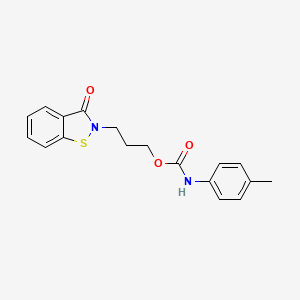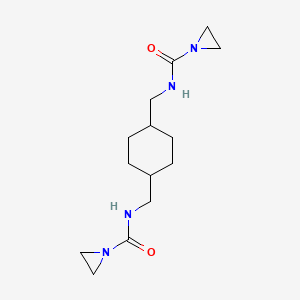
N,N'-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide typically involves the reaction of 1,4-cyclohexylenedimethanol with aziridinecarboxamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aziridine derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide involves its interaction with specific molecular targets and pathways. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is harnessed in various applications, such as drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxylate
- N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide derivatives
Uniqueness
N,N’-(1,4-Cyclohexylenedimethylene)bis-1-aziridinecarboxamide stands out due to its unique combination of aziridine rings and a cyclohexylene backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications that require high reactivity and stability.
Eigenschaften
CAS-Nummer |
15571-20-7 |
|---|---|
Molekularformel |
C14H24N4O2 |
Molekulargewicht |
280.37 g/mol |
IUPAC-Name |
N-[[4-[(aziridine-1-carbonylamino)methyl]cyclohexyl]methyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C14H24N4O2/c19-13(17-5-6-17)15-9-11-1-2-12(4-3-11)10-16-14(20)18-7-8-18/h11-12H,1-10H2,(H,15,19)(H,16,20) |
InChI-Schlüssel |
KVWLGVJBYFVOCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CNC(=O)N2CC2)CNC(=O)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


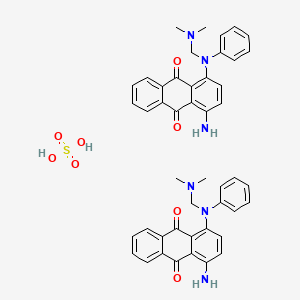
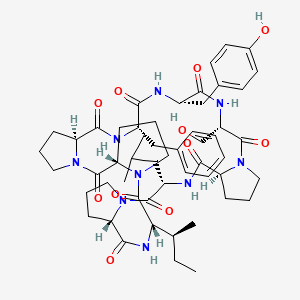





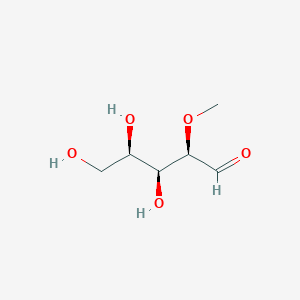

![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)
![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
